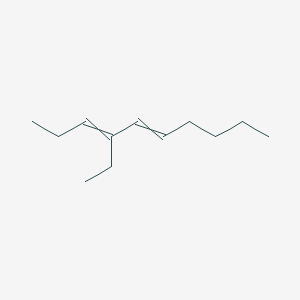
4-Ethyldeca-3,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyldeca-3,5-diene is an organic compound with the molecular formula C12H22. It is a conjugated diene, meaning it contains two double bonds separated by a single bond, which allows for resonance stabilization. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Ethyldeca-3,5-diene can be synthesized through several methods commonly used for the preparation of conjugated dienes. One approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. For instance, starting with an alkene, allyl halide, alkyl dihalide, or alcohol (diol), the compound can be prepared using reagents such as N-bromosuccinimide (NBS) for free radical halogenation .
Industrial Production Methods
Industrial production of conjugated dienes like this compound often involves catalytic processes. These methods may include the use of metal catalysts to facilitate the formation of the diene structure from simpler hydrocarbons. The specific conditions and catalysts used can vary depending on the desired yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyldeca-3,5-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of electrophiles to the double bonds of the diene. Common reagents include halogens (e.g., Br2) and hydrogen halides (e.g., HBr).
Diels-Alder Reaction: This is a cycloaddition reaction where the diene reacts with a dienophile to form a cyclohexene derivative.
Common Reagents and Conditions
Halogenation: Reagents such as Br2 or Cl2 in the presence of a solvent like CCl4.
Hydrogenation: Catalysts like Pd/C or PtO2 under hydrogen gas.
Diels-Alder Reaction: Dienophiles such as maleic anhydride or ethylene under thermal conditions.
Major Products Formed
Halogenation: 1,2-dihalides and 1,4-dihalides.
Hydrogenation: Saturated alkanes.
Diels-Alder Reaction: Cyclohexene derivatives with various substituents.
Aplicaciones Científicas De Investigación
4-Ethyldeca-3,5-diene has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules and its role in the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers and other materials due to its reactive diene structure.
Mecanismo De Acción
The mechanism of action of 4-Ethyldeca-3,5-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. In electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophiles to form carbocation intermediates. These intermediates can then undergo further reactions to form the final products . In Diels-Alder reactions, the diene adopts an s-cis conformation to react with the dienophile, forming a cyclic product through a concerted mechanism .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: A naturally occurring diene with a similar conjugated structure.
2,4-Hexadiene: Another conjugated diene with a longer carbon chain.
Uniqueness
4-Ethyldeca-3,5-diene is unique due to its specific substitution pattern and longer carbon chain compared to simpler dienes like 1,3-butadiene and isoprene
Propiedades
Número CAS |
57404-71-4 |
|---|---|
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
4-ethyldeca-3,5-diene |
InChI |
InChI=1S/C12H22/c1-4-7-8-9-11-12(6-3)10-5-2/h9-11H,4-8H2,1-3H3 |
Clave InChI |
JVZZWOWIONFJGV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CC(=CCC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


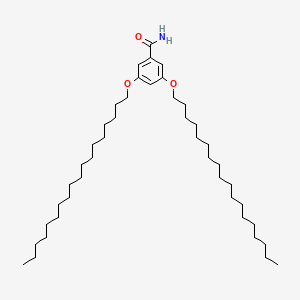
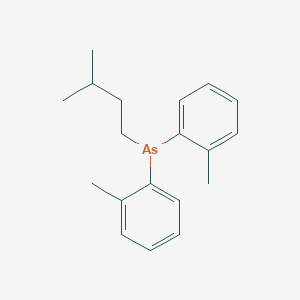
![N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14615903.png)
![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B14615920.png)
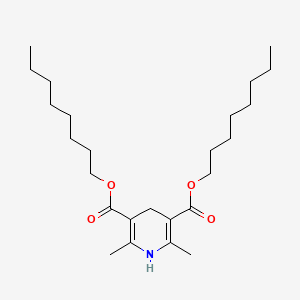
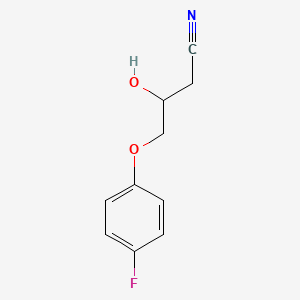
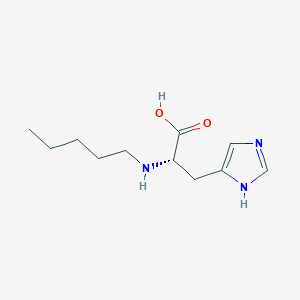
![2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14615945.png)
![Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14615952.png)
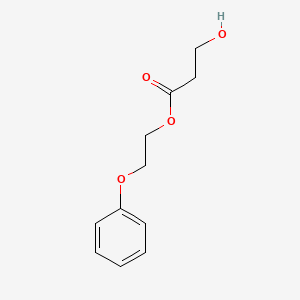

![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)
